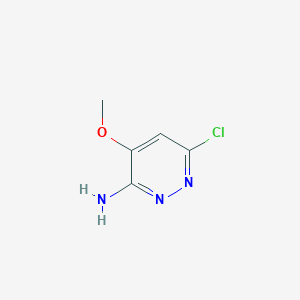

6-Chloro-4-methoxypyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKFEBMJVVTSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729710 | |

| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808770-39-0 | |

| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methoxypyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxypyridazin-3-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a chloro substituent, a methoxy group, and an amine on the pyridazine core provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Chloro-4-methoxypyridazin-3-amine is fundamental for its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| CAS Number | 808770-39-0 | PubChem[1] |

| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |

| Molecular Weight | 159.57 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-4-methoxypyridazin-3-amine | PubChem[1] |

| Canonical SMILES | COC1=CC(=NN=C1N)Cl | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide |

Synthesis of 6-Chloro-4-methoxypyridazin-3-amine: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 6-Chloro-4-methoxypyridazin-3-amine can be logically approached through a multi-step sequence starting from commercially available precursors. The following protocol is a well-reasoned pathway based on established pyridazine chemistry, particularly leveraging the principles of nucleophilic aromatic substitution (SNAr).

Overall Synthesis Workflow

Caption: Proposed synthetic pathway for 6-Chloro-4-methoxypyridazin-3-amine.

Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

The synthesis commences with the chlorination of maleic hydrazide, a common starting material for pyridazine derivatives.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add maleic hydrazide.

-

Slowly add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents) while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

The resulting precipitate, 3,6-dichloropyridazine, is then filtered, washed with cold water, and dried.

Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric form of maleic hydrazide into chlorides. The excess POCl₃ also serves as the reaction solvent. Quenching with ice hydrolyzes the remaining POCl₃ and precipitates the product.

Step 2: Selective Monomethoxylation of 3,6-Dichloropyridazine

This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a methoxy group.

Protocol:

-

Dissolve 3,6-dichloropyridazine in anhydrous methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC to ensure mono-substitution.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate 3-chloro-6-methoxypyridazine.

Causality of Experimental Choices: The use of one equivalent of sodium methoxide favors the mono-substitution product. Methanol serves as both the solvent and the source of the methoxy group. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack.

Step 3: Nitration of 3-Chloro-6-methoxypyridazine

To introduce the amino group at the desired position, a nitro group is first installed via electrophilic aromatic substitution, which can then be reduced.

Protocol:

-

In a flask cooled in an ice-salt bath, slowly add 3-chloro-6-methoxypyridazine to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition, allow the reaction to stir at a controlled temperature until nitration is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, 3-chloro-6-methoxy-4-nitropyridazine.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

Causality of Experimental Choices: The strong electron-withdrawing nature of the pyridazine ring and the chloro group requires harsh nitrating conditions (a mixture of sulfuric and nitric acids). The methoxy group is an activating group and will direct the nitration to the ortho and para positions. Steric hindrance will likely favor nitration at the 4-position.

Step 4: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the desired amine functionality.

Protocol:

-

Suspend 3-chloro-6-methoxy-4-nitropyridazine in a mixture of ethanol and water.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for several hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.

-

Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 6-Chloro-4-methoxypyridazin-3-amine.

Causality of Experimental Choices: Metal-acid systems like Fe/HCl are classic and effective reagents for the reduction of aromatic nitro groups to amines. This method is generally high-yielding and cost-effective.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5-6.8 | s | 1H | Ar-H (proton on the pyridazine ring) |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~3.9-4.1 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-O (C4) |

| ~150-155 | C-Cl (C6) |

| ~140-145 | C-N (C3) |

| ~110-115 | C-H (C5) |

| ~55-60 | -OCH₃ |

Predicted IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amine) |

| 2950-3050 | C-H stretching (aromatic and methyl) |

| 1580-1620 | C=N and C=C stretching (pyridazine ring) |

| 1200-1300 | C-O stretching (aryl ether) |

| 1000-1100 | C-Cl stretching |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 159 and an M+2 peak at m/z 161 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. 6-Chloro-4-methoxypyridazin-3-amine serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules.

Role as a Scaffold for Kinase Inhibitors

The primary application of this compound and its analogs is in the development of kinase inhibitors. The pyridazine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The reactive chloro and amino groups allow for the introduction of various substituents to explore the ATP-binding pocket and achieve potency and selectivity.

Caption: Role of the 6-Chloro-4-methoxypyridazin-3-amine scaffold in kinase inhibition.

Derivatives of similar pyridazine amines have shown inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:

-

Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

-

Serine/Threonine Kinases: Including p38 MAP kinase and various Cyclin-Dependent Kinases (CDKs).

The ability to readily modify the 6-Chloro-4-methoxypyridazin-3-amine scaffold allows medicinal chemists to fine-tune the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Safety and Handling

6-Chloro-4-methoxypyridazin-3-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0) is a key heterocyclic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The detailed synthetic protocol and understanding of its chemical behavior provided in this guide are intended to support researchers in leveraging this valuable compound for the advancement of novel therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

PubChem. 6-Chloro-4-methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

-

YouTube. Using Nucleophilic Substitution in Synthesis. [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

PubChem. 6-Chloro-4-methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. Among these, the pyridazine core stands out for its unique electronic properties and versatile reactivity. 6-Chloro-4-methoxypyridazin-3-amine is an exemplary substituted pyridazine that has garnered significant interest as a molecular building block. Its trifunctional nature—possessing a nucleophilic amino group, a displaceable chloro substituent, and an electron-donating methoxy group—makes it a highly valuable intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, core reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Section 1: Core Chemical and Physical Properties

6-Chloro-4-methoxypyridazin-3-amine is a solid organic compound whose utility is defined by the interplay of its functional groups on the pyridazine ring. The electron-withdrawing nature of the two adjacent nitrogen atoms in the ring, combined with the halogen, makes the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr). The amino and methoxy groups, in contrast, are electron-donating, modulating the reactivity of the scaffold.

A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-methoxypyridazin-3-amine | [1] |

| CAS Number | 808770-39-0 | [1] |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| Canonical SMILES | COC1=CC(=NN=C1N)Cl | [1] |

| InChIKey | KCKFEBMJVVTSKC-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 61 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathways

While specific literature on the direct synthesis of 6-Chloro-4-methoxypyridazin-3-amine is sparse, a logical and efficient pathway can be constructed based on well-established pyridazine chemistry. A common strategy involves the sequential functionalization of a di-substituted precursor like 3,6-dichloropyridazine. The synthesis of a related compound, 3-amino-6-chloropyridazine, is typically achieved by reacting 3,6-dichloropyridazine with ammonia[2]. Building upon this, a plausible route to the target molecule would involve selective methoxylation followed by amination, or vice-versa.

A proposed workflow is outlined below. The rationale for this sequence is that the methoxy group can be introduced first, and its electron-donating nature can help modulate the reactivity for the subsequent amination step.

Caption: Proposed synthetic workflow for 6-Chloro-4-methoxypyridazin-3-amine.

Core Reactivity and Mechanistic Insights

The primary utility of this molecule stems from the reactivity of the C6-chloro group. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the pyridazine ring nitrogens stabilizes the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.

This reactivity allows the chlorine to be displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols, making it a cornerstone for library synthesis in drug discovery. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to form C-C bonds at this position[3].

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The amino group at the C3 position is also a key functional handle. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and can participate in reactions to form ureas, sulfonamides, and other derivatives, further expanding the chemical diversity that can be generated from this scaffold[4].

Section 3: Applications in Medicinal Chemistry

Heterocyclic compounds are central to drug design, and 6-Chloro-4-methoxypyridazin-3-amine serves as an indispensable building block in this field[5]. Its structure is found within more complex molecules designed to interact with specific biological targets.

-

Kinase Inhibitors: The pyridazine core is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. The functional groups at the 3, 4, and 6 positions of this scaffold allow for the precise placement of substituents that can occupy adjacent hydrophobic pockets, leading to high potency and selectivity. A related isomer, 6-chloro-3-methoxypyridazin-4-amine, has been noted for its use in developing kinase inhibitors for oncology and inflammation[6].

-

Scaffold for Library Synthesis: Due to its predictable reactivity at the C6 position, the molecule is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The ability to easily introduce a variety of substituents allows for the systematic exploration of structure-activity relationships (SAR).

-

Precursor for Active Pharmaceutical Ingredients (APIs): This compound is a vital precursor for developing novel therapeutic agents[5]. The related intermediate, 3-amino-6-methoxypyridazine, is a key component in the synthesis of Relugolix, a drug used to treat prostate cancer and uterine fibroids[7]. This highlights the pharmaceutical relevance of the aminomethoxypyridazine core.

Section 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative SNAr-type reaction, specifically a palladium-catalyzed Suzuki-Miyaura cross-coupling to install a new aryl group at the C6 position. This is a foundational reaction in modern drug discovery.

Objective: To synthesize 6-Aryl-4-methoxypyridazin-3-amine from 6-Chloro-4-methoxypyridazin-3-amine and an arylboronic acid.

Materials:

-

6-Chloro-4-methoxypyridazin-3-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst

-

Sodium carbonate (Na₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup (Self-Validating System):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-4-methoxypyridazin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Causality: A flame-dried flask and inert atmosphere are critical to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxidative deactivation. Sodium carbonate is the base required to activate the boronic acid for transmetalation.

-

-

Inerting the Atmosphere:

-

Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and will be rendered inactive if not handled under an inert atmosphere.

-

-

Solvent and Catalyst Addition:

-

Add the dioxane/water solvent mixture via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the stirring mixture.

-

Causality: The dioxane/water system is effective for dissolving both the organic starting materials and the inorganic base.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). TLC allows for real-time monitoring to determine the reaction endpoint, preventing side reactions from prolonged heating.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.

-

Section 5: Spectroscopic Characterization (Predicted)

While experimental spectra are best obtained empirically, the expected spectroscopic signatures for 6-Chloro-4-methoxypyridazin-3-amine can be reliably predicted based on its structure.

-

¹H NMR:

-

A singlet corresponding to the aromatic proton on the pyridazine ring (C5-H).

-

A sharp singlet for the three methoxy (-OCH₃) protons, expected around δ 3.9-4.1 ppm.

-

A broad singlet for the two amino (-NH₂) protons, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Five distinct signals are expected for the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the heteroatoms in the ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺).

-

Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic pattern will be observed with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak. This is a definitive signature for a monochlorinated compound.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

-

C-H stretching bands for the aromatic and methoxy groups.

-

C=N and C=C stretching vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy ether linkage.

-

Section 6: Safety and Handling

As a laboratory chemical, 6-Chloro-4-methoxypyridazin-3-amine must be handled with appropriate care.

-

Hazard Identification: The compound is classified with the following GHS hazard statements:

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2°C - 8°C[8].

-

Conclusion

6-Chloro-4-methoxypyridazin-3-amine is a potent and versatile chemical intermediate with significant value for researchers in drug discovery. Its well-defined reactivity, particularly at the C6-chloro position, combined with additional functional handles, provides a robust platform for the synthesis of complex, biologically active molecules. Understanding its core properties, synthetic accessibility, and reactivity patterns is essential for leveraging this scaffold to its full potential in the development of next-generation therapeutics.

References

-

3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). Chemolith.net. [Link]

-

The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. (n.d.). Watong Chemical. [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2021). ResearchGate. [Link]

-

6-Chloro-4-methoxypyridazin-3-amine. (n.d.). PubChem. [Link]

-

Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. [Link]

-

6-Amino-3-chloropyridazine. (n.d.). PubChem. [Link]

Sources

- 1. 6-Chloro-4-methoxypyridazin-3-amine | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 8. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | PNC50398 [biosynth.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-methoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloro-4-methoxypyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of the strategic considerations involved in the synthetic design.

Introduction: The Significance of Substituted Pyridazines

Pyridazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in medicinal chemistry. Substituted aminopyridazines, in particular, are key components in a variety of therapeutic agents, exhibiting a wide range of biological activities including, but not limited to, antiviral, anticancer, and antihypertensive effects.[1] The precise substitution pattern on the pyridazine ring is critical for modulating the pharmacological activity and pharmacokinetic properties of these compounds. The target molecule, 6-Chloro-4-methoxypyridazin-3-amine, represents a versatile intermediate for the synthesis of more complex drug candidates.

Strategic Overview of the Synthesis

The synthesis of 6-Chloro-4-methoxypyridazin-3-amine can be approached through a multi-step pathway starting from commercially available precursors. The core strategy involves the sequential introduction of the amino and methoxy groups onto a dichlorinated pyridazine backbone. The regioselectivity of these substitutions is a key consideration in the overall synthetic design. A plausible and efficient route, detailed in this guide, involves the initial amination of a trichloropyridazine to install the amino group, followed by a selective methoxylation.

The proposed synthetic pathway is as follows:

Caption: Proposed two-step synthesis of 6-Chloro-4-methoxypyridazin-3-amine.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 3,6-Dichloropyridazin-4-amine

The initial step involves the regioselective amination of 3,4,6-trichloropyridazine. The reaction with ammonium hydroxide preferentially substitutes the chlorine atom at the 4-position. This selectivity can be attributed to the electronic effects of the pyridazine nitrogen atoms, which activate the 4-position for nucleophilic aromatic substitution.

Reaction:

3,4,6-Trichloropyridazine + NH₄OH → 3,6-Dichloropyridazin-4-amine

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The ammonia molecule acts as the nucleophile, attacking the electron-deficient carbon at the 4-position of the pyridazine ring. This is followed by the elimination of a chloride ion to restore the aromaticity of the ring.

Step 2: Synthesis of 6-Chloro-4-methoxypyridazin-3-amine

The second step is the selective methoxylation of 3,6-dichloropyridazin-4-amine. The methoxide ion, a strong nucleophile, will displace one of the remaining chlorine atoms. The presence of the amino group at the 4-position and the chloro group at the 6-position directs the incoming methoxy group. While a detailed analysis of the directing effects is complex, published procedures for similar structures suggest that methoxylation of a chloropyridazine is a feasible and high-yielding transformation.[2][3]

Reaction:

3,6-Dichloropyridazin-4-amine + NaOCH₃ → 6-Chloro-4-methoxypyridazin-3-amine

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Similar to the first step, this reaction follows a nucleophilic aromatic substitution pathway. The methoxide ion attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex, which then collapses with the loss of a chloride ion to yield the final product.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are presented as a guide for laboratory synthesis.

Protocol 1: Synthesis of 3,6-Dichloropyridazin-4-amine from 3,4,6-Trichloropyridazine

This protocol is adapted from a known procedure for the amination of a trichloropyridazine derivative.[4]

Materials:

-

3,4,6-Trichloropyridazine

-

14.8 N Ammonium hydroxide solution

-

Stainless steel pressure flask

-

Filtration apparatus

Procedure:

-

To a 500 mL stainless steel pressure flask, add 3,4,6-trichloropyridazine (25 g, 136 mmol).

-

Carefully add 200 mL of 14.8 N ammonium hydroxide solution to the flask.

-

Seal the pressure flask and stir the reaction mixture at 75°C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 3,6-dichloropyridazin-4-amine.

| Parameter | Value | Reference |

| Starting Material | 3,4,6-Trichloropyridazine | [4] |

| Reagent | 14.8 N Ammonium Hydroxide | [4] |

| Temperature | 75°C | [4] |

| Reaction Time | 16 hours | [4] |

| Reported Yield | 76% | [4] |

Protocol 2: Synthesis of 6-Chloro-4-methoxypyridazin-3-amine from 3,6-Dichloropyridazin-4-amine

This protocol is a conceptual adaptation based on the methoxylation of a similar aminopyridazine.[2][3] Optimization may be required.

Materials:

-

3,6-Dichloropyridazin-4-amine

-

Sodium methoxide (25% w/w in methanol)

-

Methanol

-

Sealed reaction tube or pressure vessel

-

Silica gel for chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a sealed reaction tube, combine 3,6-dichloropyridazin-4-amine (1.0 eq).

-

Add methanol as a solvent.

-

Add sodium methoxide solution (1.1 - 1.5 eq).

-

Seal the tube and heat the reaction mixture. The temperature and time will need to be optimized, but a starting point could be 100-160°C for 12-24 hours, guided by similar transformations.[2]

-

After cooling, dilute the reaction mixture with methanol and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate 6-Chloro-4-methoxypyridazin-3-amine.

| Parameter | Value (Conceptual) | Reference |

| Starting Material | 3,6-Dichloropyridazin-4-amine | - |

| Reagent | Sodium Methoxide in Methanol | [2][3] |

| Temperature | 100-160°C (to be optimized) | [2] |

| Reaction Time | 12-24 hours (to be optimized) | [2] |

| Purification | Silica Gel Chromatography | [2] |

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 3,6-Dichloropyridazin-4-amine | C₄H₃Cl₂N₃ | 163.99 | ¹H NMR (DMSO-d₆) δ ppm 7.16 (s, 2H), 6.82 (s, 1H); MS (ESI+) m/z 164 (M+H)⁺[4] |

| 6-Chloro-4-methoxypyridazin-3-amine | C₅H₆ClN₃O | 159.57 | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Visualization of Experimental Workflow

The general laboratory workflow for the synthesis and purification of the target compound can be visualized as follows:

Caption: General experimental workflow for the two-step synthesis.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 6-Chloro-4-methoxypyridazin-3-amine. By leveraging established methodologies for the amination and methoxylation of pyridazine cores, this guide provides a solid foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate. The provided protocols, while rooted in documented procedures, should be optimized for scale and specific laboratory conditions to ensure safety and efficiency.

References

An In-Depth Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-4-methoxypyridazin-3-amine, a key heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and strategic application in the development of novel therapeutics.

Core Compound Identity and Physicochemical Properties

6-Chloro-4-methoxypyridazin-3-amine is a substituted pyridazine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] The strategic placement of its functional groups—a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine—renders it a valuable scaffold for constructing complex molecular architectures.

The IUPAC name for this compound is 6-chloro-4-methoxypyridazin-3-amine .[2] It is identified by the CAS Number 808770-39-0 .[2]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-methoxypyridazin-3-amine | PubChem[2] |

| CAS Number | 808770-39-0 | PubChem[2] |

| Molecular Formula | C₅H₆ClN₃O | PubChem[2] |

| Molecular Weight | 159.57 g/mol | PubChem[2] |

| Monoisotopic Mass | 159.0199395 Da | PubChem[2] |

| Canonical SMILES | COC1=CC(=NN=C1N)Cl | PubChem[2] |

| InChI Key | KCKFEBMJVVTSKC-UHFFFAOYSA-N | PubChem[2] |

| Appearance | White to off-white solid (Predicted) | |

| Predicted XlogP | 0.4 | PubChem[2] |

Strategic Synthesis: A Proposed Pathway

While specific experimental literature for the synthesis of 6-chloro-4-methoxypyridazin-3-amine is not widely published, a robust and logical synthetic route can be designed based on established pyridazine chemistry. The most plausible approach involves a sequential nucleophilic aromatic substitution (SNAr) strategy starting from a readily available dichloropyridazine precursor. The pyridazine ring is highly susceptible to nucleophilic attack, particularly when substituted with multiple electron-withdrawing halogen atoms.[3][4]

The proposed synthesis begins with 3,6-dichloropyridazine, which can be prepared from maleic hydrazide.[5] The core of the strategy lies in the differential reactivity of the chlorine atoms, allowing for sequential and regioselective substitution first by a methoxide source and then by an amine source.

Caption: Proposed synthetic pathway for 6-chloro-4-methoxypyridazin-3-amine.

Protocol 1: Proposed Synthesis of 6-Chloro-4-methoxypyridazin-3-amine

Note: This protocol is a proposed route based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.[6][7][8]

Step 1: Synthesis of 3-Chloro-6-methoxypyridazine from 3,6-Dichloropyridazine

-

To a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal in anhydrous methanol), add 3,6-dichloropyridazine in a portion-wise manner.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed. The rationale for heating is to overcome the activation energy for the nucleophilic aromatic substitution.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-chloro-6-methoxypyridazine.

-

Purification is achieved via column chromatography on silica gel.

Step 2: Regioselective Chlorination (Hypothetical Step)

This step is the most speculative and would require significant experimental validation. The introduction of a chlorine atom at the 4-position of the 3-chloro-6-methoxypyridazine intermediate is necessary. This might be achieved through electrophilic chlorination, though the pyridazine ring is electron-deficient. Alternatively, a more complex route starting from a different precursor with the desired substitution pattern might be required.

Step 3: Amination to Yield 6-Chloro-4-methoxypyridazin-3-amine

-

The chlorinated intermediate from the previous step is placed in a sealed pressure vessel.

-

A solution of ammonia in a suitable solvent (e.g., methanol or aqueous ammonium hydroxide) is added.[7]

-

The vessel is sealed and heated to a temperature typically between 100-150 °C. The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia and to allow the reaction to proceed at elevated temperatures.

-

The reaction is monitored for the formation of the product. The regioselectivity of amination on dichloropyrimidines and related heterocycles is known to be sensitive to reaction conditions and the substitution pattern of the ring.[9]

-

After cooling, the reaction mixture is worked up by removing the solvent and purifying the crude product by recrystallization or column chromatography to afford the final product, 6-chloro-4-methoxypyridazin-3-amine.

Spectroscopic and Analytical Characterization

Due to the absence of publicly available experimental spectra for 6-chloro-4-methoxypyridazin-3-amine, this section provides predicted data and an analysis of the expected spectroscopic features.[10] This information is crucial for the confirmation of the compound's identity and purity during and after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted NMR spectra are essential for structural elucidation.

¹H NMR (Predicted):

-

Aromatic Proton: A singlet is expected for the proton at the C5 position of the pyridazine ring. Its chemical shift would be influenced by the adjacent chloro and methoxy groups.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is anticipated, likely in the range of 3.8-4.0 ppm.

-

Amine Protons: A broad singlet for the two protons of the primary amine (-NH₂) is expected. The chemical shift of this peak can be highly variable and is dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

The spectrum will show five distinct carbon signals corresponding to the five carbons in the molecule. The chemical shifts will be characteristic of a substituted pyridazine ring, with carbons attached to heteroatoms (N, O, Cl) appearing at lower field.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides valuable information about the functional groups present in the molecule.[11]

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1600 | C=N Stretch | Pyridazine Ring |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| 1250-1000 | C-O Stretch | Aryl Ether (-O-CH₃) |

| 800-600 | C-Cl Stretch | Chloroalkane (-Cl) |

The presence of two N-H stretching bands would be characteristic of a primary amine. The C=N stretching of the pyridazine ring will also be a prominent feature.[11]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[12]

-

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (159.57 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways are expected to involve the loss of a chlorine radical (•Cl), a methyl radical (•CH₃) from the methoxy group, or the elimination of neutral molecules like HCN from the pyridazine ring.[12]

Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of 6-chloro-4-methoxypyridazin-3-amine makes it a highly valuable building block in the synthesis of pharmaceutically active compounds. Its reactivity is governed by the interplay of its functional groups.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 6-Chloro-4-methoxypyridazin-3-amine | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the NMR Spectroscopic Signature of 6-Chloro-4-methoxypyridazin-3-amine

Introduction: The Structural Significance of 6-Chloro-4-methoxypyridazin-3-amine

6-Chloro-4-methoxypyridazin-3-amine is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a halogen, an electron-donating methoxy group, and a nucleophilic amine—makes it a versatile scaffold for the synthesis of novel chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.[1] It provides unparalleled insight into the chemical environment of each atom, allowing for unambiguous confirmation of a molecule's constitution and connectivity.[2] This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the expected chemical shifts, multiplicities, and correlations.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 6-Chloro-4-methoxypyridazin-3-amine is anticipated to be relatively simple, displaying three distinct signals. The chemical environment of each proton is dictated by the electronic effects of the substituents on the pyridazine ring.

dot graph "6_Chloro_4_methoxypyridazin_3_amine_Protons" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Figure 1: Molecular structure with proton labels.

Detailed Peak Assignments

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₅ | 6.5 - 7.0 | Singlet (s) | 1H | This sole aromatic proton is on a carbon (C5) situated between the electron-donating methoxy group (ortho) and the electron-withdrawing chloro group (meta). The methoxy group's strong shielding effect will shift this proton significantly upfield compared to unsubstituted pyridazine.[3][4] |

| NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and solvent-dependent due to hydrogen bonding and chemical exchange.[5] In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet. The signal may disappear upon D₂O exchange, a key technique for its identification.[6] |

| OCH₃ | 3.8 - 4.2 | Singlet (s) | 3H | The methoxy protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic system. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, influenced by hybridization and the inductive and resonance effects of neighboring atoms and functional groups.

dot graph "6_Chloro_4_methoxypyridazin_3_amine_Carbons" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Figure 2: Molecular structure with carbon numbering.

Detailed Peak Assignments

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₃ | 155 - 160 | This carbon is directly attached to the strongly electron-donating amino group, causing a significant downfield shift. It is also adjacent to a ring nitrogen. Data from similar aminopyridazines supports this assignment.[7][8] |

| C₄ | 160 - 165 | Attached to the electron-donating methoxy group, this carbon is expected to be significantly deshielded. The direct attachment to the oxygen atom is the dominant effect. |

| C₅ | 105 - 115 | This is the only carbon bearing a proton. It is shielded by the ortho-methoxy group and the para-amino group, resulting in a pronounced upfield shift. |

| C₆ | 145 - 150 | Directly bonded to the electronegative chlorine atom and a ring nitrogen, this carbon will be significantly deshielded and appear downfield. |

| OCH₃ | 55 - 60 | The chemical shift for the methoxy carbon is highly characteristic and falls within this well-established range for aryl methyl ethers.[9] |

Predicted 2D NMR Correlations: Confirming Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct one-bond correlation between the aromatic proton (H₅) and its attached carbon (C₅). The methoxy protons would correlate with the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) C-H correlations, which are vital for confirming the substitution pattern.

dot graph "HMBC_Correlations" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica"];

} Figure 3: Key predicted HMBC correlations.

Key Expected HMBC Correlations:

-

The methoxy protons (OCH₃) would show a strong correlation to C₄ , confirming the position of the methoxy group.

-

The aromatic proton (H₅) would show correlations to C₃ , C₄ , and C₆ , definitively placing it on the C₅ carbon and confirming the overall substituent arrangement.

Standard Experimental Protocol

To acquire high-quality NMR data for 6-chloro-4-methoxypyridazin-3-amine, a standardized and rigorous experimental procedure is paramount.

dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];

} Figure 4: Standard workflow for NMR data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

2D NMR: If required for full structural confirmation, run standard HSQC and HMBC experiments.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Conclusion

The predicted NMR data presented in this guide provides a detailed spectroscopic fingerprint for 6-chloro-4-methoxypyridazin-3-amine. The analysis of chemical shifts, multiplicities, and 2D correlations offers a robust framework for the structural verification of this compound. The provided experimental protocol outlines the best practices for obtaining high-quality, reliable NMR data, ensuring confidence in the characterization of this and similar molecules for research and development professionals.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Slideshare. (2018, November 26). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

-

Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Retrieved from [Link]

-

Slideshare. (2015, June 2). Nmr spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved from [Link]

-

Semantic Scholar. (2021, March 8). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible excha. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

National Institutes of Health. (n.d.). J Coupling Constants of <1 Hz Enable 13C Hyperpolarization of Pyruvate via Reversible Exchange of Parahydrogen. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]

-

ACS Publications. (2024, January 25). J Coupling Constants of <1 Hz Enable 13C Hyperpolarization of Pyruvate via Reversible Exchange of Parahydrogen. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

6-Chloro-4-methoxypyridazin-3-amine mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 6-Chloro-4-methoxypyridazin-3-amine

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Small heterocyclic molecules, such as pyridazine derivatives, form the backbone of many pharmacologically active compounds.[1][2] 6-Chloro-4-methoxypyridazin-3-amine (C₅H₆ClN₃O) is one such key building block, utilized in the synthesis of a variety of potential therapeutic agents. Its structural integrity, purity, and metabolic fate are critical parameters that must be rigorously established.

Mass spectrometry (MS) stands as an indispensable analytical technique in the pharmaceutical sciences, offering unparalleled sensitivity, selectivity, and speed for molecular characterization.[3] High-Resolution Mass Spectrometry (HRMS), in particular, provides the mass accuracy required for unambiguous elemental composition assignment, a cornerstone of structural elucidation.[4][5][6]

This guide provides an in-depth examination of the mass spectrometric behavior of 6-Chloro-4-methoxypyridazin-3-amine. As a self-validating system, this document will detail the theoretical underpinnings, predictive fragmentation patterns, and a field-proven experimental protocol. The causality behind experimental choices will be explained, offering researchers and drug development professionals a robust framework for the analysis of this compound and structurally related molecules.

Core Physicochemical Properties and Their MS Implications

A foundational understanding of the analyte's properties is essential for designing a mass spectrometry experiment and interpreting the resulting data. The properties of 6-Chloro-4-methoxypyridazin-3-amine are summarized below.

| Property | Value | Source | Implication for Mass Spectrometry |

| Molecular Formula | C₅H₆ClN₃O | [7] | Defines the elemental composition and the basis for exact mass calculation. |

| Average Molecular Weight | 159.57 g/mol | [7] | Useful for sample preparation calculations. |

| Monoisotopic Mass | 159.01994 Da | [7] | The precise mass used for HRMS identification and formula confirmation. |

| Structure | 3-amino, 4-methoxy, 6-chloro substituted pyridazine ring | [7] | The arrangement of functional groups dictates the ionization efficiency and fragmentation pathways. The presence of basic nitrogen atoms makes it ideal for positive mode electrospray ionization. |

| Chlorine Isotope | Contains one chlorine atom | N/A | Predicts a characteristic M:M+2 isotopic pattern of approximately 3:1, a critical diagnostic feature.[8] |

Ionization and Analysis: A High-Resolution Approach

The choice of ionization method and mass analyzer is critical for obtaining high-quality data for small molecules. For 6-Chloro-4-methoxypyridazin-3-amine, a combination of Electrospray Ionization (ESI) and a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system is the authoritative approach.

Electrospray Ionization (ESI): The Premier Choice for Polar Analytes

ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation, making it ideal for preserving the molecular ion of the analyte.[9][10] Its mechanism is particularly suited for polar molecules containing basic sites, such as the pyridazine and amine nitrogens in our target compound.

The ESI process involves three key steps:

-

Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine aerosol of charged droplets.[11][12]

-

Desolvation: The solvent evaporates from the droplets, shrinking their size and increasing the surface charge density.[12]

-

Ion Generation: When the electrostatic repulsion overcomes the droplet's surface tension (the Rayleigh limit), the droplet undergoes a "Coulomb explosion," releasing protonated analyte molecules, [M+H]⁺, into the gas phase.[11]

This gentle process ensures that the most abundant ion observed in the full scan mass spectrum is the protonated molecule, providing a clear indication of the molecular weight.[13]

Experimental Workflow Diagram

The logical flow from sample preparation to final data interpretation is crucial for a reproducible and reliable analysis.

Interpreting the Mass Spectrum: Precursor Ion and Isotopic Signature

The initial full scan (MS1) mass spectrum provides two key pieces of information for structural confirmation: the accurate mass of the protonated molecule and its distinctive isotopic pattern.

The Protonated Molecule [M+H]⁺

Given the molecular formula C₅H₆ClN₃O, the expected monoisotopic mass of the neutral molecule is 159.01994 Da.[7] In positive mode ESI, the molecule will readily accept a proton (H⁺, mass ≈ 1.00783 Da) at one of its basic nitrogen sites. Therefore, the primary ion observed will be the [M+H]⁺ adduct.

Calculated [M+H]⁺ Ion:

-

C₅H₇ClN₃O⁺ = 159.01994 + 1.00728 = 160.02722 m/z

An experimentally measured mass within 5 ppm of this theoretical value provides high confidence in the elemental composition.

The Chlorine Isotopic Pattern: A Definitive Marker

Nature has two stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a highly predictable isotopic pattern for any chlorine-containing molecule. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak that is approximately one-third its intensity.

| Ion | Isotope | Theoretical m/z | Relative Abundance |

| [M+H]⁺ | ³⁵Cl | 160.02722 | 100% |

| [M+2+H]⁺ | ³⁷Cl | 162.02427 | ~32% |

Observing this distinct 3:1 isotopic ratio is a non-negotiable validation step for confirming the presence of a single chlorine atom in the structure.[8]

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure through Fragmentation

While the MS1 scan confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In MS/MS, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Based on established fragmentation rules for heterocyclic and substituted aromatic compounds, several key fragmentation pathways are proposed for 6-Chloro-4-methoxypyridazin-3-amine.[8][14][15]

Proposed Fragmentation Pathways

The primary fragmentation events are expected to involve the loss of small, stable neutral molecules or radicals from the substituent groups and the pyridazine core.

-

Loss of Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted compounds is the homolytic cleavage of the O–CH₃ bond.[16]

-

Neutral Loss: •CH₃ (15.0235 Da)

-

Fragment Ion m/z: 160.0272 - 15.0235 = 145.0037

-

-

Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond is a characteristic fragmentation for halogenated aromatics.[17]

-

Neutral Loss: •Cl (34.9689 Da)

-

Fragment Ion m/z: 160.0272 - 34.9689 = 125.0583

-

-

Loss of Molecular Nitrogen (N₂): The pyridazine ring is known to be susceptible to the elimination of a stable N₂ molecule, a retro-Diels-Alder type fragmentation.[18][19]

-

Neutral Loss: N₂ (28.0061 Da)

-

Fragment Ion m/z: 160.0272 - 28.0061 = 132.0211

-

-

Consecutive Loss of CH₃ and CO: Following an initial loss, further fragmentation can occur. A plausible secondary pathway after the loss of a methyl radical is the elimination of carbon monoxide (CO).

-

Precursor: m/z 145.0037

-

Neutral Loss: CO (27.9949 Da)

-

Fragment Ion m/z: 145.0037 - 27.9949 = 117.0088

-

Fragmentation Pathway Diagram

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for acquiring high-resolution mass spectrometric data for 6-Chloro-4-methoxypyridazin-3-amine using a standard LC-Q-TOF or LC-Orbitrap system.

5.1. Sample and Reagent Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-Chloro-4-methoxypyridazin-3-amine and dissolve it in 1 mL of LC-MS grade methanol.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution into the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.[1]

-

Mobile Phase: Prepare mobile phases using LC-MS grade solvents. A typical mobile phase for positive mode ESI is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The formic acid serves to aid protonation.

5.2. Instrumentation and Parameters

-

Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

Table: Recommended ESI Source Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Gas Temperature | 300 - 350 °C | Ensures efficient desolvation of droplets. |

| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the source. |

| Nebulizer Pressure | 35 - 45 psig | Aids in the formation of a fine aerosol spray. |

| Capillary Voltage | 3500 - 4000 V | Provides the electrostatic potential for droplet charging. |

5.3. Data Acquisition Method

-

LC Introduction (Optional but Recommended): Use a short C18 column with a simple isocratic flow (e.g., 50% B at 0.3 mL/min) for 2-3 minutes to deliver a stable flow of the sample to the MS source.

-

MS Scan:

-

Mode: Full Scan (MS1)

-

Mass Range: 50 - 500 m/z

-

Acquisition Rate: 2 spectra/s

-

-

MS/MS Scan:

-

Mode: Targeted MS/MS or Auto MS/MS

-

Precursor Ion: 160.0272 m/z

-

Collision Energy (CE): Ramp CE from 10-40 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.

-

Collision Gas: Nitrogen.

-

Conclusion

The mass spectrometric analysis of 6-Chloro-4-methoxypyridazin-3-amine is a definitive and robust process when approached with a combination of soft ionization and high-resolution mass analysis. The key identifiers for this molecule are an accurate mass measurement of the [M+H]⁺ ion at m/z 160.0272 and the presence of a characteristic ~3:1 [M+H]⁺:[M+2+H]⁺ isotopic pattern . Tandem mass spectrometry provides orthogonal structural confirmation, with expected fragmentation pathways involving the neutral loss of N₂ and radical losses of •CH₃ and •Cl. This comprehensive guide provides the necessary framework for researchers and scientists to confidently identify and characterize this important heterocyclic building block, ensuring data integrity in the rigorous environment of pharmaceutical development.

References

-

Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). MDPI. [Link]

-

Spectroscopy Staff. (2019). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy. [Link]

-

Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis. [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

-

Guarracino, M., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. [Link]

-

LC-MS. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS. [Link]

-

Hofmann, J., & Svanberg, S. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-4-methoxypyridazin-3-amine. PubChem. [Link]

-

ResearchGate. (n.d.). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]

-

Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics. [Link]

-

ResearchGate. (n.d.). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

-

Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LC-MS. [Link]

-

Clark, C. R., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. [Link]

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Thieme. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. longdom.org [longdom.org]

- 7. 6-Chloro-4-methoxypyridazin-3-amine | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 12. longdom.org [longdom.org]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic analysis of 6-Chloro-4-methoxypyridazin-3-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-4-methoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0) is a substituted pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] A thorough and accurate characterization of such molecules is fundamental to any research and development endeavor. This guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of 6-Chloro-4-methoxypyridazin-3-amine. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation. It is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, and structural elucidation of this compound and its derivatives.

Molecular Profile and Physicochemical Properties

A foundational understanding of a molecule's basic properties is a prerequisite for any analytical undertaking. The strategic placement of chloro, methoxy, and amine substituents on the pyridazine core dictates the molecule's electronic and steric characteristics, which in turn govern its spectroscopic behavior.

Table 1: Physicochemical Properties of 6-Chloro-4-methoxypyridazin-3-amine

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-methoxypyridazin-3-amine | PubChem[3] |

| CAS Number | 808770-39-0 | PubChem[3] |

| Molecular Formula | C₅H₆ClN₃O | PubChem[3] |

| Molecular Weight | 159.57 g/mol | PubChem[3] |

| Monoisotopic Mass | 159.01994 Da | PubChem[3] |

| Predicted XlogP | 0.4 | PubChem[3] |

| SMILES | COC1=CC(=NN=C1N)Cl | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the carbon-hydrogen framework.[1] For 6-Chloro-4-methoxypyridazin-3-amine, both ¹H and ¹³C NMR are essential for unambiguous confirmation of its constitution.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, displaying distinct signals for each type of proton. The chemical shifts are governed by the electronic environment; the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups will shield nearby protons, while the electronegative chlorine atom and the nitrogen atoms of the pyridazine ring will cause deshielding.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 7.0 | Singlet | 2H | -NH₂ | The amine protons are expected to be a broad singlet. The chemical shift can vary significantly with concentration and residual water in the solvent. The use of DMSO-d₆ allows for the observation of exchangeable protons. |

| ~6.2 - 6.4 | Singlet | 1H | H-5 | This sole aromatic proton is on a carbon atom situated between the electron-donating methoxy and amine groups, leading to a relatively upfield (shielded) chemical shift for a heteroaromatic proton. |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ | The methoxy group protons are expected to appear as a sharp singlet in a typical region for such functional groups. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Chloro-4-methoxypyridazin-3-amine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like those of the amine group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Due to the molecule's symmetry and substitution pattern, five distinct carbon signals are expected.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-4 | The carbon atom bonded to the strongly electron-donating methoxy group is expected to be significantly deshielded. |

| ~155 - 160 | C-3 | The carbon bearing the amine group will also be deshielded, appearing downfield. |

| ~145 - 150 | C-6 | The carbon attached to the electronegative chlorine atom will be deshielded and appear in the aromatic region. |

| ~100 - 105 | C-5 | This sole C-H carbon is shielded by the adjacent electron-donating groups, causing it to appear relatively upfield. |

| ~55 - 60 | -OCH₃ | The methoxy carbon signal is expected in its characteristic aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition:

-